N-(3-methoxypropyl)isonicotinamide
Description
N-(3-Methoxypropyl)isonicotinamide is a synthetic compound featuring an isonicotinamide core (pyridine-4-carboxamide) substituted with a 3-methoxypropyl group at the amide nitrogen. These analogs are often studied for their biological activity, solubility profiles, and utility as intermediates in polymer synthesis. For instance, compounds like 3-chloro-N-phenyl-phthalimide () and hydrazide-functionalized isonicotinamides () highlight the versatility of amide-based scaffolds in organic synthesis and drug discovery .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(3-methoxypropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
InChI Key |
VZEXKLOYLAPDIW-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=NC=C1 |
Canonical SMILES |
COCCCNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
N-(3-methoxypropyl)isonicotinamide has shown promise in several pharmacological areas:
- Neuroprotection : Research indicates that compounds related to nicotinamide can enhance levels of nicotinamide adenine dinucleotide (NAD+), which is crucial for mitochondrial function and cellular repair mechanisms. This suggests that this compound may have neuroprotective effects similar to those observed with other nicotinamide derivatives.
- Metabolic Disorders : The compound's structural similarity to nicotinamide suggests it may retain similar bioactivities while offering enhanced properties due to specific substitutions. This makes it a candidate for formulations targeting metabolic disorders, potentially influencing pathways associated with NAD+ metabolism.
- Anti-inflammatory Effects : Preliminary studies have shown that nicotinamide derivatives can exhibit anti-inflammatory properties. This compound may also modulate inflammatory responses, making it relevant in the treatment of conditions characterized by chronic inflammation.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from isonicotinamide. The incorporation of the methoxypropyl group can enhance lipophilicity, which may improve bioavailability and pharmacokinetic properties.
Case Study: Dysfunctional Nicotinamide Metabolism
A notable case study involved a 20-year-old male with an unknown neurodegenerative disease who exhibited dysfunctional nicotinamide metabolism. The study highlighted how nicotinamide metabolism could be influenced by compounds like this compound, which may help restore NAD+ levels and improve metabolic pathways .
- Findings :
- The patient showed low levels of nicotinamide metabolites.
- Post-treatment with nicotinamide derivatives led to an increase in NAD+ production.
- Inflammatory markers were assessed, indicating potential therapeutic benefits from enhancing nicotinamide metabolism.
Future Directions and Research Opportunities
The potential applications of this compound warrant further investigation:
- Clinical Trials : Future clinical trials should focus on evaluating the efficacy and safety of this compound in treating neurodegenerative diseases and metabolic disorders.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on NAD+ metabolism and inflammation could lead to novel therapeutic strategies.
- Comparative Studies : Research comparing this compound with other known nicotinamide derivatives could elucidate its unique properties and advantages.
Comparison with Similar Compounds
Table 1: Key Properties of Isonicotinamide Derivatives
Key Observations:
Substituent Impact on Yield :
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 1) correlate with moderate yields (72%), whereas bulkier substituents (e.g., methylthio in Compound 4) reduce yields significantly (26%) due to steric hindrance .
- This compound’s methoxypropyl group—a flexible, polar substituent—may enhance solubility compared to rigid aryl hydrazides, though synthetic yields remain speculative without direct data.
Physicochemical Properties :
- Solubility : Methoxypropyl’s ether linkage likely improves water solubility relative to aryl hydrazides (Compounds 1–4), which exhibit lower polarity .
- Thermal Stability : Aryl hydrazides (e.g., Compound 3) show higher melting points (>150°C) due to crystalline packing, whereas alkoxy substituents (as in the target compound) may reduce melting points.
Chlorophenyl derivatives (Compounds 3–4) exhibit moderate anti-tubercular activity, suggesting that the target compound’s alkoxy chain could be optimized for similar applications .
Q & A
Q. What are the recommended synthetic routes for N-(3-methoxypropyl)isonicotinamide, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution between isonicotinamide and 3-methoxypropyl chloride under basic conditions (e.g., using NaH or K₂CO₃). Reaction parameters such as temperature (60–80°C), solvent (DMF or acetonitrile), and reaction time (12–24 hours) are critical for yield optimization. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Hydrochloride salt formation may enhance solubility for biological assays .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm methoxypropyl linkage and aromatic proton environments.
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 235.12).
- FT-IR to identify amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹).
Cross-reference with PubChem data for spectral validation .
Q. What are the solubility and formulation considerations for this compound in in vitro assays?
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited aqueous solubility. For cell-based studies, prepare stock solutions in DMSO (≤0.1% final concentration). Hydrochloride salt formation (via HCl treatment) improves water solubility for pharmacokinetic profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to the isonicotinamide ring to enhance target binding.
- Vary alkyl chain length : Replace the methoxypropyl group with ethoxypropyl or shorter chains to assess steric effects.
- Assay selection : Use in vitro enzyme inhibition assays (e.g., xanthine oxidase IC₅₀ determination) and cell viability assays (MTT) to quantify potency .
Q. What biological targets and mechanisms have been proposed for this compound?
- Xanthine oxidase inhibition : Derivatives show competitive inhibition (Ki ~0.5 µM) by mimicking hypoxanthine’s binding pocket .
- Cytoskeletal regulation : Analogous tetrazole derivatives downregulate F-actin and paxillin, inducing apoptosis in prostate cancer cells via Akt/mTOR pathway modulation .
- Multi-target profiling : Use proteomics (e.g., affinity pull-down assays) to identify off-target interactions .
Q. What advanced analytical methods resolve challenges in quantifying low-concentration samples?
- HPLC-MS/MS : Employ a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Limit of detection (LOD) ≤10 ng/mL.
- Isotopic labeling : Synthesize ¹³C-labeled analogs for precise pharmacokinetic tracking in rodent models .
Q. How should researchers address contradictions in reported biological activity across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Batch variability analysis : Compare purity (via HPLC) and salt forms (e.g., hydrochloride vs. freebase) between studies.
- Cross-species testing : Evaluate activity in human vs. murine cell lines to identify species-specific effects .
Q. What strategies mitigate compound degradation during long-term storage?
- Storage conditions : Lyophilized powder at -80°C under argon (avoid repeated freeze-thaw cycles).
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the methoxypropyl group is a key degradation pathway .
Q. How can radiolabeled analogs be synthesized for in vivo distribution studies?
- ¹⁴C labeling : Introduce ¹⁴C at the methoxypropyl carbon via reaction with ¹⁴C-methyl iodide.
- Metabolite tracking : Use autoradiography and PET imaging to map tissue distribution and metabolite formation .
Q. What computational tools predict interaction modes with novel targets?
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of PI3Kγ (PDB: 6BU9) to identify hydrogen bonds with Lys802 and hydrophobic contacts with Trp812.
- MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess conformational flexibility .
Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 235.3 g/mol | HRMS |
| LogP | 1.8 ± 0.2 | HPLC (Shimadzu) |
| Aqueous Solubility (pH 7.4) | 0.12 mg/mL | Shake-flask |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
